2,3,4,5,6-pentafluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with multiple fluorine atoms and a chromenyl moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Chromenyl Intermediate: The chromenyl moiety can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions to form the chromen-2-one structure.
Introduction of the Methoxy Group: The chromen-2-one intermediate is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Coupling with Pentafluorobenzoyl Chloride: The methoxy-substituted chromenyl intermediate is reacted with pentafluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction: The chromenyl moiety can participate in redox reactions, potentially altering the oxidation state of the oxygen-containing ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation: Oxidized forms of the chromenyl moiety.
Reduction: Reduced forms of the chromenyl moiety.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2,3,4,5,6-pentafluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide may be studied for its potential interactions with biological macromolecules. Its fluorinated benzene ring and chromenyl moiety could interact with proteins, nucleic acids, or cell membranes, providing insights into its biological activity.
Medicine
This compound could be explored for its potential therapeutic properties. The chromenyl moiety is a common feature in many bioactive compounds, and the presence of fluorine atoms may enhance its metabolic stability and bioavailability.
Industry
In industrial applications, this compound might be used in the development of advanced materials, such as polymers with unique properties or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2,3,4,5,6-pentafluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms could enhance binding affinity through hydrophobic interactions or by influencing the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentafluoro-N-phenylbenzamide: Lacks the chromenyl moiety, making it less complex and potentially less bioactive.
N-(3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl)benzamide: Lacks the fluorine atoms, which may reduce its metabolic stability and alter its chemical reactivity.
2,3,4,5,6-pentafluoro-N-(4-hydroxyphenyl)benzamide: Contains a hydroxyl group instead of a methoxy group, which could significantly change its chemical and biological properties.
Uniqueness
The combination of a highly fluorinated benzene ring and a chromenyl moiety makes 2,3,4,5,6-pentafluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide unique. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F5NO4/c1-32-15-9-11(29-22(30)16-17(24)19(26)21(28)20(27)18(16)25)6-7-12(15)13-8-10-4-2-3-5-14(10)33-23(13)31/h2-9H,1H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOULXKCBNUTTGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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